Bicifadine hydrochloride
Overview
Description
Bicifadine Hydrochloride, also known as 1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride, is a nonopioid analgesic compound. It functions as an inhibitor of norepinephrine and serotonin transporters and also acts as an NMDA antagonist . Initially discovered at American Cyanamid, it was later licensed to DOV Pharmaceutical for further development .
Mechanism of Action
Target of Action
Bicifadine hydrochloride is a nonopioid analgesic . Its primary targets are the norepinephrine and serotonin transporters . These transport proteins play a crucial role in terminating the physiological actions of the two biogenic amines, norepinephrine and serotonin .
Mode of Action
This compound acts by inhibiting the norepinephrine and serotonin transporters . This inhibition enhances and prolongs the actions of norepinephrine and serotonin . It is also an NMDA antagonist . The exact mechanism of how bicifadine’s analgesic properties result through the enhancement and prolongation of norepinephrine and serotonin actions is still under investigation .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the norepinephrine and serotonin neurotransmitter systems . By inhibiting the transport proteins, bicifadine prevents the reuptake of these neurotransmitters, leading to an increased concentration in the synaptic cleft. This results in prolonged neurotransmitter action and enhanced signal transmission .
Pharmacokinetics
It is known that the primary enzymes responsible for the metabolism of bicifadine in humans are mao-b and cyp2d6 .
Result of Action
The molecular and cellular effects of bicifadine’s action primarily involve the enhancement and prolongation of norepinephrine and serotonin actions . This leads to increased neurotransmission, which is believed to contribute to its analgesic effects .
Biochemical Analysis
Biochemical Properties
Bicifadine Hydrochloride acts as an inhibitor of both the norepinephrine and serotonin transporters . It also has effects at the dopamine transporter (DAT), effectively making it a broad-spectrum monoamine transporter inhibitor . This interaction with multiple transport proteins allows this compound to enhance and prolong the actions of norepinephrine and serotonin .
Cellular Effects
The primary cellular effect of this compound is the enhancement and prolongation of norepinephrine and serotonin actions . This is achieved by inhibiting the transport proteins that terminate the physiological actions of these two biogenic amines
Molecular Mechanism
The molecular mechanism of this compound primarily involves the inhibition of norepinephrine and serotonin transporters . It also interacts with the dopamine transporter, making it a broad-spectrum monoamine transporter inhibitor . This allows this compound to enhance and prolong the actions of these neurotransmitters .
Temporal Effects in Laboratory Settings
It is known that this compound is well absorbed in all species tested, with most of the radioactivity recovered in the urine within the first 24 hours .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has been shown to be effective in animal models of acute and chronic pain
Metabolic Pathways
The primary enzymes responsible for the metabolism of this compound in humans are MAO-B and CYP2D6
Transport and Distribution
It is known that this compound is well absorbed in all species tested
Preparation Methods
Synthetic Routes and Reaction Conditions: Bicifadine Hydrochloride can be synthesized from 3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-, (1R,5S)-. One of the methods involves the reaction of the HCl salt with thionyl chloride in ethyl acetate at low temperatures, followed by the addition of ammonium hydroxide . The resulting product is then crystallized from ethyl acetate and hydrochloric acid in isopropyl alcohol to yield this compound with high purity .
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of large reactors for the initial reactions and crystallization steps, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Bicifadine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its structure, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, affecting its activity and solubility.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Bicifadine Hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the effects of norepinephrine and serotonin reuptake inhibition.
Biology: Research focuses on its effects on neurotransmitter systems and potential therapeutic applications.
Comparison with Similar Compounds
Duloxetine: Another serotonin-norepinephrine reuptake inhibitor used for pain management.
Venlafaxine: Similar in its mechanism of action but primarily used as an antidepressant.
Milnacipran: Used for fibromyalgia and has a similar pharmacological profile.
Uniqueness: Bicifadine Hydrochloride is unique due to its broad-spectrum monoamine transporter inhibition, affecting norepinephrine, serotonin, and dopamine transporters . This makes it a “triple reuptake inhibitor,” providing a distinct advantage in treating various types of pain without the side effects associated with opioids .
Properties
IUPAC Name |
1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N.ClH/c1-9-2-4-10(5-3-9)12-6-11(12)7-13-8-12;/h2-5,11,13H,6-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZOPAFTLUOBOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC2CNC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20985128 | |
Record name | 1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20985128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66504-75-4 | |
Record name | Bicifadine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66504-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20985128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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